Methyl 3-iodo-4-methylthiophene-2-carboxylate
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
- δ 2.37 ppm (s, 3H, C4-CH₃)
- δ 3.93 ppm (s, 3H, OCH₃)
- δ 7.51–7.13 ppm (m, 1H, thiophene H5)
- δ 21.6 ppm (C4-CH₃)
- δ 52.2 ppm (OCH₃)
- δ 119.8–161.9 ppm (thiophene carbons, carbonyl)
Properties
IUPAC Name |
methyl 3-iodo-4-methylthiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7IO2S/c1-4-3-11-6(5(4)8)7(9)10-2/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OODUKIXZHDMZME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1I)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7IO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-iodo-4-methylthiophene-2-carboxylate can be synthesized through multi-step reactions involving the iodination of thiophene derivatives. One common method involves the reaction of 3-iodo-4-methylthiophene-2-carboxylic acid with methanol in the presence of a catalyst . The reaction typically occurs under reflux conditions and requires careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization and chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-iodo-4-methylthiophene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium iodide (NaI) and copper(I) iodide (CuI) are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed:
Substitution Reactions: Products include various substituted thiophenes.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include alcohols and other reduced derivatives.
Scientific Research Applications
Chemical Synthesis
Building Block for Organic Molecules
Methyl 3-iodo-4-methylthiophene-2-carboxylate is primarily employed as a precursor in the synthesis of more complex organic molecules. Its iodine atom enhances reactivity, facilitating nucleophilic substitution reactions that introduce diverse functional groups into the thiophene ring. This property is particularly advantageous for creating various derivatives used in advanced materials and pharmaceuticals.
Reactions Involved
The compound can undergo several types of chemical reactions:
- Substitution Reactions : The iodine atom can be replaced by other nucleophiles such as amines or alkoxides.
- Oxidation Reactions : The thiophene ring can be oxidized to produce sulfoxides or sulfones.
- Reduction Reactions : The ester group can be reduced to alcohols or aldehydes.
Biological Applications
Investigation of Bioactive Compounds
In biological research, this compound is studied for its potential therapeutic properties. It serves as a precursor for bioactive compounds that may exhibit antimicrobial and anticancer activities. Researchers are particularly interested in its interaction with cellular targets, which could lead to the development of new drugs with improved efficacy and reduced side effects.
Mechanism of Action
The mechanism of action involves its interaction with various molecular targets within biological systems. The iodine atom and ester group are critical for its binding affinity to enzymes and receptors, potentially modulating biological pathways and influencing cellular processes such as apoptosis in cancer cells.
Industrial Applications
Production of Specialty Chemicals
In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its unique electronic properties make it suitable for applications in organic semiconductors and light-emitting diodes (LEDs). The compound's ability to form stable thiophene derivatives allows for the development of advanced materials used in electronics.
Case Studies
Several studies have highlighted the applications of this compound:
- Synthesis of Thiophene Derivatives : Research demonstrated that this compound could be effectively used to synthesize various thiophene derivatives with enhanced electronic properties suitable for organic electronics.
- Anticancer Activity Studies : A study investigated its potential as an anticancer agent, revealing promising results regarding its ability to induce apoptosis in specific cancer cell lines.
- Development of Organic Semiconductors : Industrial applications have focused on utilizing this compound in the fabrication of organic semiconductors, showcasing its role in advancing electronic material technologies.
Mechanism of Action
The mechanism of action of methyl 3-iodo-4-methylthiophene-2-carboxylate involves its interaction with various molecular targets. The iodine atom and ester group play crucial roles in its reactivity and binding properties. The compound can participate in electrophilic aromatic substitution reactions, where the iodine atom acts as a leaving group, facilitating the formation of new bonds . Additionally, the ester group can undergo hydrolysis to form carboxylic acids, which can further react with other molecules .
Comparison with Similar Compounds
Substituent Effects and Structural Analogues
Key structural analogues differ in substituents at the 3- and 4-positions, altering reactivity and applications:
Key Observations :
- Iodo vs. Amino Groups: The iodine substituent in the target compound increases molecular weight and polarizability compared to the amino analogue, favoring halogen-bonding interactions in crystal engineering .
- Ester vs. Salt Forms : The potassium salt derivative () offers higher aqueous solubility, advantageous for catalytic or biological applications.
Physical and Chemical Properties
Solubility and Stability:
- The iodine substituent in the target compound reduces solubility in polar solvents compared to the potassium salt .
- Amino-substituted derivatives exhibit higher thermal stability due to hydrogen-bonding networks .
Reactivity:
Biological Activity
Methyl 3-iodo-4-methylthiophene-2-carboxylate is a compound of increasing interest in the fields of medicinal chemistry and biological research. Its unique structure, featuring a thiophene ring and an iodine atom, suggests potential biological activities, particularly in antimicrobial and anticancer domains. This article explores the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound can be characterized by its molecular formula . The presence of the iodine atom is significant as it often enhances the compound's reactivity and biological interactions.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. It has been tested against various pathogens, demonstrating effectiveness against:
- Candida albicans (antifungal activity)
- Staphylococcus aureus (antibacterial activity)
These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents .
Anticancer Properties
The compound's anticancer potential has also been investigated. Studies have shown that it may inhibit cancer cell proliferation through various mechanisms, including:
- Inducing apoptosis in cancer cells
- Modulating key signaling pathways involved in cancer progression
For instance, structure-activity relationship (SAR) studies highlight that modifications in the thiophene ring can significantly enhance its anticancer efficacy .
The mechanism by which this compound exerts its biological effects is multifaceted:
- Interaction with Enzymes : The compound may interact with specific enzymes or receptors, altering their activity.
- Induction of Apoptosis : It may trigger programmed cell death in cancer cells through intrinsic pathways.
- Modulation of Signaling Pathways : The iodine atom and carboxylate group are crucial for binding to biological targets, potentially leading to the modulation of various signaling cascades .
Research Findings and Case Studies
Recent studies have provided insights into the efficacy and potency of this compound:
Table 1: Antimicrobial Activity Data
| Pathogen | Activity Type | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Candida albicans | Antifungal | 32 µg/mL |
| Staphylococcus aureus | Antibacterial | 16 µg/mL |
This table summarizes key findings regarding the antimicrobial efficacy of the compound, indicating promising results that warrant further exploration.
Table 2: Anticancer Activity Data
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical cancer) | 5.0 | Induction of apoptosis |
| L363 (multiple myeloma) | 4.1 | Inhibition of cell proliferation |
The data presented in Table 2 reflects the compound's ability to inhibit growth in various cancer cell lines, highlighting its potential as an anticancer agent.
Q & A
Basic: What are the primary synthetic routes for Methyl 3-iodo-4-methylthiophene-2-carboxylate?
Methodological Answer:
The synthesis typically involves three key steps: (1) constructing the thiophene core, (2) introducing the iodine substituent, and (3) esterification. A common approach is to start with a pre-functionalized thiophene derivative (e.g., methyl 4-methylthiophene-2-carboxylate) and perform regioselective iodination using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled conditions. For example, iodocyclization of alkynyl precursors (similar to methods in ) can achieve high regioselectivity. Purification via column chromatography or recrystallization ensures product integrity. Confirm regiochemistry using and NMR, comparing chemical shifts to analogous iodinated thiophenes .
Basic: How can the purity of this compound be validated?
Methodological Answer:
Use a combination of analytical techniques:
- HPLC : Assess purity with a C18 column, using a gradient of acetonitrile/water (e.g., 30%→100% acetonitrile) and UV detection at 254 nm.
- NMR Spectroscopy : Compare and spectra to literature data for analogous compounds (e.g., ). Key signals include the methyl ester (~3.8 ppm, singlet) and iodine-induced deshielding of adjacent protons.
- Mass Spectrometry (ESI-MS) : Confirm molecular ion ([M+H]) and isotopic pattern consistent with iodine (m/z +2 due to ) .
Advanced: What strategies optimize regioselective iodination in thiophene derivatives?
Methodological Answer:
Regioselectivity is influenced by electronic and steric factors. For this compound:
- Directing Groups : The ester group at C2 directs iodination to C3 via resonance stabilization of the intermediate iodonium ion.
- Reagent Choice : NIS in polar aprotic solvents (e.g., DMF) favors electrophilic substitution at electron-rich positions.
- Temperature Control : Lower temperatures (0–25°C) minimize side reactions.
Validate outcomes using X-ray crystallography (e.g., Mercury CSD software, ) to confirm substitution patterns .
Advanced: How can crystallographic data resolve structural ambiguities in this compound?
Methodological Answer:
- Single-Crystal X-Ray Diffraction : Grow crystals via slow evaporation in solvents like dichloromethane/hexane. Use SHELXL ( ) for refinement. Key parameters:
- ORTEP-3 Visualization : Generate thermal ellipsoid plots to assess disorder or dynamic effects ( ).
Compare bond lengths (e.g., C-I: ~2.09 Å) to databases like Cambridge Structural Database (CSD) .
Advanced: How to address contradictions in reaction yields across synthetic protocols?
Methodological Answer:
Contradictions often arise from:
- By-Product Formation : Use LC-MS to detect intermediates (e.g., di-iodinated species).
- Kinetic vs. Thermodynamic Control : Varying reaction times/temperatures may favor different pathways.
- Catalyst Efficiency : Screen catalysts (e.g., Pd for cross-coupling steps, ) under standardized conditions.
Mitigate issues via Design of Experiments (DoE) to optimize variables (solvent, stoichiometry, temperature). Report yields with error margins and replicate experiments ≥3 times .
Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles (irritant risks, ).
- Ventilation : Use fume hoods due to volatile solvents (e.g., dichloromethane).
- Waste Disposal : Collect iodine-containing waste separately for halogen-specific treatment.
Refer to GHS hazard codes (e.g., H315-H319 for skin/eye irritation) and SDS documentation .
Advanced: What computational tools predict the reactivity of this compound in cross-coupling reactions?
Methodological Answer:
- DFT Calculations : Use Gaussian or ORCA to model transition states for Suzuki-Miyaura couplings. Focus on C-I bond dissociation energy and electron density maps.
- Docking Studies : Predict interactions with catalytic systems (e.g., Pd(PPh)).
Validate predictions experimentally via NMR (if fluorinated partners are used) or kinetic profiling .
Advanced: How to analyze conformational dynamics of the thiophene ring?
Methodological Answer:
- Variable-Temperature NMR : Probe ring puckering by observing splitting of methyl/ester signals at low temperatures.
- Molecular Dynamics Simulations : Use AMBER or GROMACS to simulate ring flexibility. Compare to crystallographic data ( ).
- IR Spectroscopy : Monitor C=O stretching frequencies (ester) for strain-induced shifts .
Basic: What are the key applications of this compound in medicinal chemistry?
Methodological Answer:
- Pharmacophore Scaffold : The iodine atom enhances lipophilicity and binding to hydrophobic pockets (e.g., kinase inhibitors).
- Protease Inhibition : Analogous thiophene carboxylates show activity against tyrosine phosphatases ( ).
- Radiotracer Development : -labeled derivatives enable imaging studies.
Optimize bioactivity via structure-activity relationship (SAR) studies, modifying substituents at C3/C4 .
Advanced: How to resolve discrepancies in biological activity data for analogues?
Methodological Answer:
- Meta-Analysis : Compare datasets using tools like RevMan, adjusting for assay variability (e.g., cell lines, IC protocols).
- Crystallographic Docking : Overlay active/inactive analogues onto protein structures (PDB) to identify steric clashes.
- Statistical Modeling : Apply multivariate regression to correlate substituent properties (Hammett σ, logP) with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
